2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Descripción
This compound is a structurally complex molecule featuring a hybrid scaffold combining adamantane, pyridine, cyanide, sulfanyl, and benzothiazole moieties. The adamantane group confers high lipophilicity and metabolic stability, while the 6-nitro-1,3-benzothiazol-2-yl fragment is associated with bioactivity against parasitic and microbial targets . Its synthesis likely involves multi-step reactions, including S-alkylation and condensation, as inferred from structurally related compounds in the literature .
Propiedades
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S2/c26-12-17-1-4-21(25-9-14-5-15(10-25)7-16(6-14)11-25)28-23(17)34-13-22(31)29-24-27-19-3-2-18(30(32)33)8-20(19)35-24/h1-4,8,14-16H,5-7,9-11,13H2,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUOZPHUVPUKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=NC6=C(S5)C=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the adamantyl and cyanopyridinyl intermediates. The key steps include:
Formation of the Adamantyl Intermediate: This involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Formation of the Cyanopyridinyl Intermediate: This step involves the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one.
Coupling Reaction: The adamantyl and cyanopyridinyl intermediates are then coupled with the benzothiazolyl group under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine or other oxidants.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and benzothiazolyl groups.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the adamantyl or benzothiazolyl groups, while reduction may lead to the formation of reduced intermediates.
Aplicaciones Científicas De Investigación
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of benzothiazole-acetamide derivatives. Key analogs include:
Structure-Activity Relationship (SAR) Analysis
- Its rigid structure may stabilize intermolecular interactions, as seen in related adamantane-containing drugs .
- 6-Nitrobenzothiazole : The nitro group at C6 is critical for anti-parasitic activity. In compound 39, the nitro group contributes to a 18-fold increase in potency against G. intestinalis compared to metronidazole .
- Sulfanyl Linker : The thioether bridge in the target compound allows spatial arrangement of the pyridine and benzothiazole groups, contrasting with the ester-linked phenyl acetate in compound 37. This difference may influence pharmacokinetic properties .
- Cyanopyridine vs. Methoxybenzothiazole: Replacement of the methoxy group (in the crystallized analog) with a nitro group and cyanopyridine likely alters electronic properties, enhancing electrophilicity and target engagement .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : The nitro and cyanide groups introduce strong electron-withdrawing effects, likely improving binding to polar enzymatic pockets. This contrasts with the methoxy analog’s weaker electron-donating properties .
- Metabolic Stability : Adamantane’s resistance to oxidative metabolism may extend the half-life relative to compounds like compound 39, which lacks this moiety .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of adamantane derivatives to pyridine precursors. Key steps include:
- Sulfanyl linkage formation : Use of thiourea or thiol reagents under reflux conditions (e.g., chloroform or ethanol as solvents) to introduce the sulfanyl bridge .
- Amide bond formation : Activation of the acetamide group via carbodiimide coupling (e.g., EDC/HOBt) to react with the nitro-benzothiazole amine .
- Critical parameters : Temperature (70–90°C), solvent polarity, and catalyst choice (e.g., imidazole derivatives) significantly impact yield and purity .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm connectivity of adamantane, pyridine, and benzothiazole moieties. Key signals include adamantane protons (δ 1.5–2.0 ppm) and nitro-benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNOS: 552.1421) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Q. What are the solubility and formulation challenges for this compound in biological assays?
- Methodological Answer :
- Solubility : The adamantane group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for stock solutions. Aqueous solubility can be improved via cyclodextrin complexation or micellar encapsulation .
- Formulation : For in vitro studies, dissolve in DMSO (<0.1% final concentration) and dilute in PBS or cell culture media to avoid cytotoxicity .
Advanced Research Questions
Q. How does the crystallographic data inform the conformational stability and intermolecular interactions of this compound?
- Methodological Answer :
- X-ray diffraction : Crystallizes in triclinic space groups (e.g., P1) with two independent molecules forming H-bonded dimers via N–H⋯N interactions (bond length ~2.8–3.0 Å). Adamantane adopts a gauche conformation relative to the acetamide core, stabilizing the structure .
- Non-covalent interactions : S⋯S interactions (3.62 Å) and C–H⋯O hydrogen bonds contribute to ribbon-like crystal packing, influencing solid-state stability .
Q. What structure-activity relationships (SAR) guide the optimization of this compound’s biological activity?
- Methodological Answer :
- Adamantane substitution : Enhances metabolic stability and membrane permeability due to its rigid, hydrophobic structure .
- Nitro-benzothiazole moiety : Critical for target binding (e.g., kinase inhibition). Nitro group reduction to amine improves solubility but may reduce potency .
- Cyanopyridine : Modulates electronic properties; replacing cyano with carboxy groups alters charge distribution and binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), ATP concentration in kinase assays, and incubation time .
- Metabolic stability : Use liver microsomes or cytochrome P450 inhibitors to assess if discrepancies arise from rapid degradation .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-based target knockout models .
Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or JAK2). Focus on hydrogen bonds with nitro groups and π-π stacking with benzothiazole .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC; nitro groups may hydrolyze to amines under acidic conditions .
- Thermal stability : Use DSC (differential scanning calorimetry) to identify decomposition temperatures (>200°C typical for adamantane derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
